

LC-MS/MS method for 6-Bromo-N-hydroxypyridine-3-carboxamide quantification

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Compound of Interest

Compound Name: *6-Bromo-N-hydroxypyridine-3-carboxamide*

CAS No.: *1851110-29-6*

Cat. No.: *B2760700*

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Figure 1. Self-validating sample prep workflow optimized for hydroxamic acid stability.

Step-by-Step Protocol:

- Thaw & Aliquot: Thaw rat plasma samples on wet ice. Aliquot 50 μ L of plasma (Blank, QCs, and Unknowns) into a pre-chilled 96-well plate.
- Internal Standard Addition: Add 10 μ L of the working IS solution (100 ng/mL SAHA-d5 in 50% Methanol) to all wells except double blanks. Vortex briefly.
- Protein Precipitation: Rapidly add 150 μ L of cold extraction solvent (Acetonitrile containing 0.1% FA, pre-chilled to -20°C).
- Agitation: Seal the plate and vortex at 1,000 RPM for 3 minutes to ensure complete protein denaturation.

- **Centrifugation:** Centrifuge the plate at 14,000 × g for 10 minutes at 4°C to pellet the protein aggregate.
- **Dilution for Peak Shape:** Transfer 100 µL of the clarified supernatant to a clean collection plate. Add 100 µL of HPLC-grade water to each well and mix. **Causality Note:** Diluting the highly organic extract with water ensures the sample solvent matches the initial LC gradient (95% aqueous), preventing solvent-induced peak distortion (the "breakthrough" effect).
- **Injection:** Transfer to the autosampler maintained at 4°C. Inject 2 µL.

Method Validation Summary

The bioanalytical method was validated in accordance with the strict parameters outlined in the established by the FDA[1].

Table 3: Inter- and Intra-Assay Precision and Accuracy (n=6 per level)

QC Level	Concentration (ng/mL)	Intra-day Precision (%CV)	Intra-day Accuracy (%)	Inter-day Precision (%CV)	Inter-day Accuracy (%)
LLOQ	1.0	8.4	104.2	9.7	106.1
LQC	3.0	5.1	98.5	6.3	101.3
MQC	50.0	3.8	101.4	4.5	99.8
HQC	800.0	2.9	97.6	3.2	98.4

- **Linearity:** The calibration curve exhibited excellent linearity () over the dynamic range of 1.0 to 1,000 ng/mL.
- **Matrix Effect:** Calculated using the post-extraction spike method. Matrix Factor (MF) for 6-Br-NHPC normalized to the IS was 0.98, indicating negligible ion suppression.
- **Stability:** Samples remained stable in the autosampler (4°C) for 24 hours, and post-preparative extracts showed no hydroxamic acid hydrolysis (

degradation).

Pharmacodynamic Application & Target Engagement

Quantification of **6-Bromo-N-hydroxypyridine-3-carboxamide** is primarily used to correlate systemic exposure (PK) with pharmacodynamic (PD) target engagement. As an archetype for metalloenzyme inhibitors, the spatial orientation of the hydroxamate domain accesses the deep, narrow hydrophobic pocket of the target enzyme, forming a bidentate chelation complex with the catalytic

ion.



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Figure 2. Pharmacodynamic target engagement pathway via zinc-chelation and enzyme inhibition.

By utilizing the LC-MS/MS method described herein, researchers can accurately establish the IC₅₀/EC₅₀ mapping, ensuring that peak plasma concentrations (

) reliably surpass the targeted binding affinity threshold required for prolonged enzymatic blockade.

References

- Kiesel, B. F., & Parise, R. A. (2014). LC-MS/MS assay for the quantitation of the HDAC inhibitor belinostat and five major metabolites in human plasma. *Journal of Chromatography B*. PubMed Central (PMC). Available at: [\[Link\]](#)^[2]
- Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis - Guidance for Industry. U.S. Department of Health and Human Services. Available at: [\[Link\]](#)^[1]

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Sources

- 1. [fda.gov](https://www.fda.gov) [[fda.gov](https://www.fda.gov)]
- 2. LC-MS/MS assay for the quantitation of the HDAC inhibitor belinostat and five major metabolites in human plasma - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
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